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molecular formula C2H2Br2O B045743 Bromoacetyl bromide CAS No. 598-21-0

Bromoacetyl bromide

Cat. No. B045743
M. Wt: 201.84 g/mol
InChI Key: LSTRKXWIZZZYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723475

Procedure details

2,6-dimethylaniline and bromoacetyl bromide were used to produce the above compound in the same way as Reference Example 8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[Br:10][CH2:11][C:12](Br)=[O:13]>>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH:4][C:12](=[O:13])[CH2:11][Br:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce the above compound in the same way as Reference Example 8

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC=C1)C)NC(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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